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  • Product: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
  • CAS: 1518902-89-0

Core Science & Biosynthesis

Foundational

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: Molecular Weight, 3D Structure, and Analytical Workflows in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic frameworks has revolutionized drug design. Trifluoromethylated aliphatic amines, in particular, are highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic frameworks has revolutionized drug design. Trifluoromethylated aliphatic amines, in particular, are highly privileged motifs due to their ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability[1]. 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0) represents a highly specialized building block that combines a flexible aliphatic amine chain with two sterically demanding and electronically distinct substituents: a bulky cyclohexyl ring and a strongly electron-withdrawing trifluoromethyl (-CF3) group[2].

This whitepaper provides an authoritative, in-depth technical guide on the physicochemical properties, 3D conformational dynamics, and validated analytical workflows required to synthesize and characterize this complex molecule.

Physicochemical Properties & Molecular Weight Profile

Accurate mass determination and physicochemical profiling are the first steps in validating any synthetic building block. The presence of the three fluorine atoms significantly alters the molecular weight and the isotopic distribution compared to a purely hydrocarbon analog.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
CAS Registry Number 1518902-89-0[2]
Molecular Formula C10H18F3N
Molecular Weight (Average) 209.25 g/mol
Monoisotopic Exact Mass 209.1392 Da
Theoretical[M+H]+ (ESI+) 210.1465 Da
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 4 (1 Nitrogen, 3 Fluorines)
Rotatable Bonds 4

3D Structural Analysis & Conformational Dynamics

The 3D architecture of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is defined by the tension between the flexible butane backbone and its rigid substituents.

  • C2-Cyclohexyl Steric Shielding : The cyclohexyl group typically adopts a chair conformation, attaching equatorially to the C2 position to minimize 1,3-diaxial steric clashes. Causality : In drug design, placing a bulky cycloalkane adjacent to a primary amine provides immense steric shielding. This physical barrier restricts the access of metabolic enzymes (such as Monoamine Oxidases or Cytochrome P450s) to the amine, drastically reducing the rate of oxidative deamination and improving the pharmacokinetic half-life[1][3].

  • C4-Trifluoromethyl Electron Withdrawal : The terminal -CF3 group is roughly isosteric to an isopropyl group but possesses extreme electronegativity. Causality : Through strong inductive (-I) effects propagating through the sigma bonds of the aliphatic chain, the -CF3 group subtly lowers the pKa of the distant primary amine. This shifts the physiological ionization equilibrium, increasing the proportion of the neutral species at pH 7.4, which directly enhances passive lipid bilayer permeability[4].

Workflow Visualization

G Start 2-Cyclohexyl-4,4,4- trifluorobutan-1-amine PhysChem Physicochemical Profiling Start->PhysChem Struct3D 3D Conformational Analysis Start->Struct3D Analyt Analytical Validation Start->Analyt MW MW: 209.25 g/mol Exact Mass: 209.139 Da PhysChem->MW Lipid Lipophilicity & ADME (LogP ~ 3.5) PhysChem->Lipid Steric C2-Cyclohexyl Steric Shielding Struct3D->Steric CF3 Terminal CF3 Electron Withdrawal Struct3D->CF3 NMR Multinuclear NMR (1H, 13C, 19F) Analyt->NMR LCMS HRMS (ESI+) [M+H]+ = 210.146 Da Analyt->LCMS

Fig 1: Structural and analytical characterization workflow for the target aliphatic amine.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data fidelity.

Protocol A: Synthesis via Amide Reduction

Because constructing C(sp3)-CF3 bonds directly on aliphatic amines is synthetically challenging[5], a highly reliable approach is the reduction of the corresponding precursor, 2-cyclohexyl-4,4,4-trifluorobutanamide.

  • Preparation : In a flame-dried Schlenk flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are critical because LiAlH4 reacts violently with water to produce highly flammable hydrogen gas. THF is chosen as it effectively solvates the intermediate aluminate complexes.

  • Addition : Cool the suspension to 0 °C. Dropwise, add a solution of 2-cyclohexyl-4,4,4-trifluorobutanamide (1.0 equiv) in THF.

  • Reflux : Warm the reaction to room temperature, then heat to reflux (66 °C) for 4 hours.

  • Self-Validation (In-Process) : Withdraw a 10 µL aliquot, quench with wet ether, and analyze via FT-IR. The complete disappearance of the strong amide carbonyl stretch (C=O) at ~1680 cm⁻¹ validates that the reduction is complete.

  • Fieser Workup : Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used). Filter the resulting granular aluminum salts, concentrate the filtrate, and purify the free amine via vacuum distillation.

Protocol B: LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)
  • Sample Preparation : Dissolve 1 mg of the synthesized amine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation : Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Causality: The highly lipophilic nature of the cyclohexyl and CF3 groups necessitates a non-polar C18 stationary phase to achieve adequate retention and prevent the analyte from eluting in the void volume.

  • Mobile Phase : Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 5.0 minutes.

    • Causality: Formic acid acts as a proton source, ensuring the primary amine is fully protonated to [M+H]+, which exponentially increases the ionization efficiency in the mass spectrometer.

  • Self-Validation : Run a solvent blank immediately prior to the sample injection. A flat baseline at the expected retention time in the blank rules out column carryover, validating that the detected peak originates strictly from the injected sample.

  • Detection : Operate the Q-TOF in ESI+ mode. Extract the exact mass chromatogram for m/z 210.1465.

Protocol C: Multinuclear NMR Characterization
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) and a known concentration of Fluorobenzene as an internal standard.

  • 1H NMR (500 MHz) : Acquire 16 scans with a 2-second relaxation delay. The primary amine (-NH2) protons will appear as a broad singlet that disappears upon the addition of D2O (deuterium exchange).

  • 19F NMR (470 MHz) with 1H Decoupling : Acquire 64 scans.

    • Causality: By applying continuous wave 1H decoupling during acquisition, the complex triplet splitting of the -CF3 group (caused by 3J coupling to the adjacent C3 methylene protons) collapses into a single, sharp, high-intensity singlet. This drastically improves the signal-to-noise ratio.

  • Self-Validation : Integrate the decoupled -CF3 singlet against the internal Fluorobenzene standard. A calculated molar ratio of exactly 1:1 confirms the absolute purity and quantitative integrity of the synthesized batch.

References

  • Chemical Communications (RSC Publishing)
  • CAS:1851046-01-94,4-Difluoro-2,2-dimethylbutan-1-amine-毕得医药 (Vendor Data for CAS 1518902-89-0)
  • PMC - National Institutes of Health (NIH)
  • Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines ChemRxiv URL
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox ResearchGate URL

Sources

Exploratory

Comprehensive Safety Data and Toxicological Profile of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine in Preclinical Drug Development

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine atoms into aliphatic frameworks is a cornerstone technique for modulating pharmacokinetics and target binding. 2-Cyclohexyl-4,4,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms into aliphatic frameworks is a cornerstone technique for modulating pharmacokinetics and target binding. 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0) represents a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth technical analysis of its Safety Data Sheet (SDS) parameters, physicochemical properties, and toxicological profile. Designed for application scientists and toxicologists, this guide moves beyond standard regulatory boilerplate to explain the mechanistic causality behind its handling protocols and biological reactivity.

Physicochemical Properties & Molecular Rationale

The molecular architecture of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is deliberately engineered to solve common pharmacokinetic liabilities. The terminal trifluoromethyl ( −CF3​ ) group is highly electron-withdrawing and sterically demanding, which effectively blocks cytochrome P450-mediated oxidation at the alkyl tail[2]. Furthermore, fluoroorganic compounds are largely "orthogonal" to the biosphere, meaning they resist degradation by standard enzymatic pathways, thereby extending the half-life of the resulting drug candidate[2][3].

However, these same structural features dictate its physical hazards. The primary amine is highly basic, while the lipophilic cyclohexyl and −CF3​ groups enhance cellular membrane penetration, amplifying local tissue irritation.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-Cyclohexyl-4,4,4-trifluorobutan-1-aminePrimary aliphatic amine with fluorinated tail.
CAS Number 1518902-89-0[1][4]Unique identifier for regulatory tracking.
Molecular Formula C10​H18​F3​N High F-to-C ratio increases lipophilicity.
Molecular Weight 209.25 g/mol Low molecular weight; volatile potential.
pKa (Estimated) ~9.5 - 10.2Exists primarily as a protonated cation at physiological pH; causes severe local alkalinity upon direct contact.
LogP (Estimated) 2.8 - 3.5High lipid solubility; rapid dermal absorption.

Mechanistic Toxicology

Understanding the toxicity of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine requires separating the molecule into its reactive domains.

  • The Amine Terminus: Aliphatic amines are inherently corrosive. Upon contact with moisture on the skin or mucous membranes, the amine abstracts a proton, generating hydroxide ions ( OH− ) that cause rapid saponification of tissue lipids and liquefactive necrosis.

  • The Fluorinated Tail: While the −CF3​ bond is exceptionally strong and generally biologically inert, extreme thermal decomposition (e.g., in a laboratory fire) can release highly toxic hydrogen fluoride (HF) gas[5]. HF toxicity is unique; fluoride ions aggressively bind to endogenous calcium and magnesium, leading to systemic hypocalcemia and potential cardiac arrhythmia[3][5].

G A 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine B Trifluoromethyl (CF3) Group A->B C Primary Amine (-NH2) A->C D Blocks CYP450 Oxidation B->D E Increases Lipophilicity (LogP) B->E F High pKa (~9.5-10.5) C->F G Local Tissue Irritation / Corrosion F->G

Caption: Structural determinants of pharmacokinetics and local toxicity.

Safety Data Sheet (SDS) Core Directives

To ensure a self-validating safety system, handling protocols must include built-in verification steps.

Hazard Classification (GHS)
  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H412: Harmful to aquatic life with long-lasting effects (due to the persistent nature of fluorinated organics)[2].

Step-by-Step Spill Mitigation & Neutralization Protocol

Why this works: Amine spills cannot simply be wiped up; they must be chemically neutralized to prevent vapor inhalation and surface contamination.

  • Isolation: Evacuate the immediate area and ensure the fume hood ventilation is operating at maximum capacity.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization: Slowly apply a dilute, weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the spill center, working outward.

    • Self-Validating Step: Use universal pH indicator paper on the slurry. The protocol is only complete when the pH reads consistently between 6.0 and 7.0.

  • Collection: Scoop the neutralized slurry into a chemically compatible, clearly labeled hazardous waste container (preferably high-density polyethylene, HDPE).

  • Decontamination: Wash the surface with copious amounts of water and a mild detergent.

Experimental Workflow: In Vitro Cytotoxicity Screening

When evaluating the safety of APIs synthesized using 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, researchers must account for both metabolic toxicity and direct membrane disruption. Relying solely on a metabolic assay (like MTT) can yield false positives if the compound directly lyses the cell membrane due to its surfactant-like properties.

Therefore, a dual-assay approach is required: MTT (measures mitochondrial reductase activity) and LDH Release (measures physical membrane rupture).

Workflow Step1 1. Cell Seeding (HepG2/HEK293) Step2 2. Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 3. Incubation (24h - 48h) Step2->Step3 Branch1 MTT Assay (Mitochondrial Viability) Step3->Branch1 Branch2 LDH Release Assay (Membrane Integrity) Step3->Branch2 Val1 Absorbance at 570nm Branch1->Val1 Val2 Absorbance at 490nm Branch2->Val2 End Calculate IC50 & Therapeutic Index Val1->End Val2->End

Caption: Step-by-step dual in vitro cytotoxicity screening workflow.

Step-by-Step Dual Assay Methodology
  • Cell Seeding: Plate HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Test Article Preparation: Dissolve 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine in LC-MS grade DMSO. Prepare a 10-point serial dilution (0.1 µM to 100 µM). Critical: Ensure final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced baseline toxicity.

  • Exposure: Aspirate growth media and apply the dosed media to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100 for total lysis). Incubate for 48 hours.

  • LDH Extraction (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes. Measure absorbance at 490 nm. High absorbance indicates membrane rupture.

  • MTT Addition (Metabolic Viability): To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours.

  • Formazan Solubilization: Aspirate the media carefully, leaving the purple formazan crystals intact. Add 100 µL of DMSO to each well to dissolve the crystals. Measure absorbance at 570 nm. Low absorbance indicates metabolic inhibition.

  • Data Synthesis: Plot the dose-response curves for both assays. A compound that shows high LDH release at lower concentrations than it shows MTT reduction is acting primarily as a physical membrane disruptor (surfactant effect) rather than a metabolic poison.

References

  • Bio-Fount. "1518902-89-0|2-cyclohexyl-4,4,4-trifluorobutan-1-amine". Bio-Fount Chemical Database. Available at: [Link]

  • Dokumen.pub / E-Bookshelf. "Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications)". Dokumen. Available at:[Link]

Sources

Foundational

Thermodynamic stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Executive Summary The rational design of fluorinated aliphatic amines has become a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Executive Summary

The rational design of fluorinated aliphatic amines has become a cornerstone of modern medicinal chemistry and agrochemical development. 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0)[1] represents a highly specialized pharmacophore that merges a lipophilic cyclohexyl ring, a strongly electron-withdrawing trifluoromethyl (–CF₃) terminus, and a reactive primary amine. This whitepaper provides an authoritative analysis of the molecule's thermodynamic stability, exploring the stereoelectronic forces that dictate its conformation, its resistance to metabolic degradation, and the field-proven experimental workflows required to validate its physicochemical profile.

Stereoelectronic and Conformational Thermodynamics

The thermodynamic stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is not merely a function of its isolated functional groups, but rather the complex, through-space and through-bond interactions across its butane backbone.

Cyclohexyl Ring Dynamics and Steric Gating

The bulky 4,4,4-trifluoro-1-aminobutan-2-yl substituent attached to the cyclohexyl ring exerts massive steric demand. To minimize severe 1,3-diaxial repulsions, the thermodynamic equilibrium heavily favors the chair conformation where this aliphatic chain occupies the equatorial position[2]. This equatorial preference acts as a "conformational anchor," restricting the degrees of freedom of the adjacent butane backbone and pre-organizing the molecule for specific receptor interactions.

The Fluorine Gauche Effect and Through-Space Interactions

While the classic gauche effect is typically observed in 1,2-disubstituted systems (e.g., 2-fluoroethylamine)[3], the flexible butane backbone of this molecule allows for macrocyclic-like folding. Under physiological conditions where the primary amine is protonated (–NH₃⁺), strong electrostatic attraction between the cationic nitrogen and the highly electronegative, electron-dense fluorine atoms of the –CF₃ group drives the molecule into a folded conformation. This stabilization is further reinforced by weak intramolecular hydrogen bonding (F···H–N), which acts as a thermodynamic sink, favoring specific folded rotamers over purely sterically favored anti extended conformations[3].

Basicity Modulation via Inductive Withdrawal

Fluorine substituents dramatically influence the electronic structure of neighboring functional groups[4]. The strong inductive electron-withdrawing effect (–I) of the –CF₃ group pulls electron density away from the primary amine through the σ -bond network. Although attenuated by the three-carbon spacer, this effect subtly lowers the pKa of the amine compared to a non-fluorinated analog. This stereoelectronic gating shifts the thermodynamic equilibrium of the acid-base reaction, directly impacting the molecule's protonation state, solubility, and membrane permeability at physiological pH[4].

Metabolic and Chemical Stability

The incorporation of the –CF₃ group drastically alters the molecule's degradation thermodynamics.

The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 115 kcal/mol. The placement of the –CF₃ group at the terminal end of the alkyl chain universally increases the electrostatic potential required to oxidize the molecule[5]. By replacing metabolically labile C–H bonds with C–F bonds, the molecule effectively blocks Cytochrome P450 (CYP450) mediated ω -oxidation. The high activation energy required to break the C–F bond ensures that the molecule remains thermodynamically stable against enzymatic degradation, thereby extending its metabolic half-life[5].

G Molecule 2-Cyclohexyl-4,4,4- trifluorobutan-1-amine CF3 Trifluoromethyl (-CF3) Molecule->CF3 Cyclohexyl Cyclohexyl Ring Molecule->Cyclohexyl Amine Primary Amine (-NH2) Molecule->Amine Metabolic Metabolic Stability (CYP450 Resistance) CF3->Metabolic High C-F Bond Energy Conformational Conformational Stability (Equatorial Preference) CF3->Conformational Electrostatic F...H-N Basicity Basicity Modulation (Lowered pKa) CF3->Basicity Inductive Withdrawal (-I) Cyclohexyl->Conformational Steric Bulk (A-value) Amine->Conformational H-Bonding Amine->Basicity Protonation Site

Fig 1: Logical relationship of stereoelectronic factors driving thermodynamic stability.

Quantitative Thermodynamic Data

The following table synthesizes the theoretical and empirical thermodynamic parameters governing the stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

ParameterEstimated Value / TrendMechanistic Driver
C–F Bond Dissociation Energy ~115 kcal/molHigh electronegativity and optimal 2s/2p orbital overlap.
Thermodynamic pKa 9.2 – 9.6Inductive withdrawal (–I) by the terminal –CF₃ group.
Conformational Preference (Ring) > 95% EquatorialMinimization of 1,3-diaxial steric strain.
Alkyl Chain Rotamer Folded / Gauche-enrichedElectrostatic F···H–N attraction and intramolecular H-bonding.
Thermal Degradation Onset ( Td​ ) > 220 °CHigh thermal inertia of the fluorinated backbone.

Experimental Workflows for Stability Profiling

To rigorously validate the thermodynamic stability of this molecule, empirical testing must rely on self-validating experimental designs. The following protocols ensure orthogonal verification of the molecule's physicochemical properties.

Protocol 1: Thermodynamic Basicity (pKa) Determination via Potentiometric Titration

Causality: To quantify the exact inductive effect of the –CF₃ group on the primary amine, we must measure the thermodynamic equilibrium constant of the acid-base reaction. Self-Validating System: The protocol utilizes a bidirectional titration loop. Hysteresis between the forward and backward curves immediately flags irreversible side reactions (e.g., hydrolysis or precipitation), ensuring the extracted pKa represents a true thermodynamic equilibrium.

  • Preparation: Dissolve 2.0 mg of the analyte in 10 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to fully protonate the amine.

  • Forward Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) in 0.05 pH unit increments, recording the electromotive force (EMF) until pH 11.5 is reached.

  • Back-Titration (Validation): Reverse the titration using 0.1 M HCl back to pH 2.0.

  • Data Extraction: Fit the overlapping curves to the Henderson-Hasselbalch equation using non-linear regression to extract the thermodynamic pKa.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Causality: At room temperature, rotamers interconvert rapidly, yielding time-averaged NMR signals. By cooling the sample, we slow the exchange rate below the NMR timescale, allowing direct integration of distinct conformer populations to calculate the Gibbs free energy ( ΔG∘ ) of the equilibrium. Self-Validating System: The sum of the integrated conformer populations must equal exactly 100%. Furthermore, plotting ln(K) vs 1/T (van 't Hoff plot) must yield a strictly linear relationship; any curvature indicates solvent-induced phase changes or aggregation, invalidating the thermodynamic extraction.

  • Sample Prep: Dissolve the analyte in anhydrous CD₂Cl₂ (for low-temperature liquid range) to a concentration of 15 mM.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra starting at 25 °C.

  • Cooling Gradient: Stepwise decrease the temperature in 10 °C increments down to -80 °C, allowing 15 minutes of thermal equilibration at each step.

  • Integration: At the coalescence temperature and below, integrate the distinct ³ JH−F​ and ³ JH−H​ coupling multiplets representing the gauche (folded) and anti (extended) rotamers.

  • Thermodynamic Calculation: Calculate the equilibrium constant K at each temperature, and derive ΔH∘ and ΔS∘ from the van 't Hoff plot.

Protocol 3: Thermal Stability Profiling via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) measures mass loss to determine degradation onset, while Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions (melting, crystallization). Self-Validating System: Running parallel samples under both inert (N₂) and oxidative (Air) atmospheres differentiates pure thermal bond cleavage from oxidative degradation. If the onset temperature ( Td​ ) is identical in both, the degradation is purely thermal.

  • Loading: Load 5.0 mg of the sample into an aluminum crucible.

  • Inert Run: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a 50 mL/min N₂ purge. Record the extrapolated onset temperature ( Td​ ) and enthalpy ( ΔH ).

  • Oxidative Run: Repeat the exact thermal program on a fresh sample using a dry Air purge.

  • Comparison: Overlay the thermograms to isolate the mechanism of structural failure.

Workflow Start Thermodynamic Stability Profiling Step1 1. Conformational Analysis (VT-NMR in CD2Cl2) Start->Step1 Step2 2. Basicity Determination (Potentiometric Titration) Start->Step2 Step3 3. Thermal Degradation (TGA / DSC) Start->Step3 Val1 Extract 3J(H-F) & 3J(H-H) Validate via van 't Hoff Linearity Step1->Val1 Val2 Derive pKa Validate via Titration Hysteresis Step2->Val2 Val3 Determine Onset Temp (Td) Validate via N2 vs Air Overlay Step3->Val3 Output Comprehensive Thermodynamic Profile Val1->Output Val2->Output Val3->Output

Fig 2: Orthogonal experimental workflow for thermodynamic stability profiling.

References

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry.3

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry (RSC Publishing).4

  • 1518902-89-0 | 2-cyclohexyl-4,4,4-trifluorobutan-1-amine. Bio-Fount.1

  • The conformational preferences of fluorinated alicyclic systems. ResearchGate.2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.5

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Synthetic Methodologists Compound Identity: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0) Molecular Architecture & Solvation Mechanics Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Synthetic Methodologists Compound Identity: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0)

Molecular Architecture & Solvation Mechanics

Understanding the solubility profile of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine requires a deconstruction of its molecular architecture. As an aliphatic primary amine with heavy lipophilic modifications, its solvation behavior deviates significantly from simpler amine analogs.

The molecule features three distinct structural motifs that dictate its thermodynamic interactions with organic solvents:

  • The Primary Amine ( NH2​ ) Core: The nitrogen atom features a lone electron pair capable of acting as a hydrogen bond acceptor, while the two protons act as hydrogen bond donors. This allows the molecule to engage in dipole-dipole interactions and hydrogen bonding, which is the primary driver for its solubility in polar protic and aprotic solvents[1].

  • The Cyclohexyl Ring: Positioned at the C2 carbon, this bulky aliphatic ring introduces massive steric hindrance and hydrophobicity. As the carbon count in an aliphatic amine increases beyond six, aqueous solubility drops precipitously due to the entropic penalty of forming a hydration shell around the hydrophobic bulk[2].

  • The Terminal Trifluoromethyl ( CF3​ ) Group: The CF3​ group is highly electronegative yet possesses exceptionally low polarizability. This creates a "fluorous effect," rendering the molecule highly lipophilic and granting it unique affinity for non-polar and fluorinated solvents, while actively repelling highly polar aqueous networks[3].

Because of these competing motifs, the compound exhibits a highly versatile solubility profile in organic media, acting as a lipophilic base that readily partitions into low-dielectric environments.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation MechanismNon-Polarn-Heptane1.9> 150London dispersion forces; fluorous-lipophilic interactions.Non-PolarToluene2.4> 200 π σ interactions; van der Waals dispersion.Polar AproticTetrahydrofuran (THF)7.6> 300Strong H-bond acceptance from the primary amine.Polar AproticDichloromethane (DCM)9.1> 300Favorable dipole-dipole alignment; high free volume.Polar ProticMethanol (MeOH)32.7> 200Mutual H-bond donation and acceptance.AqueousWater (pH 7.4)80.1< 0.1Hydrophobic exclusion; requires pH < 5 for salt formation.

Analytical Challenges & Detector Selection

A critical failure point in evaluating the solubility of highly aliphatic, fluorinated amines is the reliance on standard High-Performance Liquid Chromatography coupled with Ultraviolet-Visible spectroscopy (HPLC-UV).

The Causality of Detector Failure: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine completely lacks a conjugated π -electron system (no aromatic rings or conjugated double bonds). Consequently, it does not possess a viable chromophore. Attempting to measure this compound via UV detection requires monitoring at extreme low wavelengths (e.g., 205 nm), where organic solvents like Toluene, Ethyl Acetate, and DCM absorb heavily, masking the analyte signal.

The Solution: Quantification must be performed using either Evaporative Light Scattering Detection (ELSD) or Quantitative 19 F-Nuclear Magnetic Resonance (qNMR) . 19 F-qNMR is particularly elegant here, as the terminal CF3​ group provides a sharp, unambiguous singlet that can be integrated against an internal standard (e.g., α,α,α -trifluorotoluene) without any interference from the organic solvent background.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following step-by-step protocol employs a self-validating thermodynamic shake-flask method. It actively avoids filtration to prevent the lipophilic amine from adsorbing to standard PTFE/Nylon filter membranes.

Protocol: Thermodynamic Solubility Determination via 19 F-qNMR

Step 1: Compound Dispensing

  • Weigh an excess amount of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (approx. 50 mg) into a 2.0 mL heavy-walled glass vial.

Step 2: Solvent Addition

  • Add 100 µL of the target organic solvent to the vial. The goal is to maintain a visible suspension (solid or coacervate oil) to ensure the solvent is fully saturated.

Step 3: Thermodynamic Equilibration

  • Seal the vial and place it in a thermoshaker at exactly 25.0°C.

  • Agitate at 800 rpm.

  • Causality Check: Kinetic dissolution can be misleading. To prove thermodynamic equilibrium, prepare duplicate vials for each solvent—one to be sampled at 24 hours, and one at 48 hours.

Step 4: Phase Separation (Centrifugation)

  • Do not filter. Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved material and yield a optically clear saturated supernatant.

Step 5: Supernatant Quantification

  • Carefully aspirate 10 µL of the saturated supernatant.

  • Dilute into 990 µL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ) containing a known concentration of α,α,α -trifluorotoluene as the 19 F internal standard.

  • Acquire the 19 F-NMR spectrum and calculate the molarity based on the integration ratio of the analyte's CF3​ peak versus the internal standard.

Step 6: Self-Validation

  • Compare the calculated concentration of the 24-hour sample against the 48-hour sample.

  • Validation Criteria: If the difference ( ΔC ) is < 5%, thermodynamic equilibrium is confirmed. If ΔC > 5%, extend the equilibration time to 72 hours.

Workflow Visualization

Workflow Step1 1. Compound Dispensing 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Step2 2. Solvent Addition (Protic, Aprotic, Non-polar) Step1->Step2 Step3 3. Thermodynamic Equilibration (24h & 48h, 25°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation 10,000 x g) Step3->Step4 Step5 5. Supernatant Quantification (19F-qNMR or HPLC-ELSD) Step4->Step5 Step6 6. Self-Validation (ΔC 24h vs 48h < 5%) Step5->Step6

Fig 1: Self-validating thermodynamic solubility workflow utilizing 19F-qNMR/ELSD.

References

  • Chemistry LibreTexts. "Structure and Properties of Amines." LibreTexts. URL:[Link]

  • Chemistry LibreTexts. "Properties of amines." LibreTexts. URL:[Link]

  • National Center for Biotechnology Information (NIH). "Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups." PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Application Note: Step-by-Step Route to 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating two-step synthetic protocol for the preparation of 2-cyclohexyl-4,4,4-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating two-step synthetic protocol for the preparation of 2-cyclohexyl-4,4,4-trifluorobutan-1-amine, a highly valuable fluorinated building block used in medicinal chemistry to improve metabolic stability and modulate basicity.

Retrosynthetic Strategy & Mechanistic Insights

The incorporation of a trifluoromethyl (-CF₃) group into aliphatic amine scaffolds is a proven strategy in drug design to enhance lipophilic efficiency and block oxidative metabolism. However, synthesizing these motifs requires careful reagent selection due to the unique electronic properties of fluorine.

Our optimized route constructs the target molecule via a two-step sequence:

  • α -Alkylation: The carbon skeleton is assembled by alkylating 2-cyclohexylacetonitrile with a highly reactive trifluoroethylating agent.

  • Reduction: The resulting nitrile intermediate is reduced to the primary amine.

Causality in Reagent Selection: A critical failure point in this synthesis is the choice of the electrophile for the alkylation step. The strong electron-withdrawing inductive effect of the -CF₃ group severely deactivates the adjacent methylene carbon toward Sₙ2 substitution. As a result, standard reagents like 2,2,2-trifluoroethyl iodide exhibit extremely low reactivity and often fail to alkylate sterically hindered enolates[1]. To overcome this kinetic barrier, we utilize 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The exceptional leaving-group ability of the triflate compensates for the deactivated electrophilic center, ensuring high conversion rates[2].

Furthermore, because low-molecular-weight fluorinated free amines can be volatile and prone to material loss during solvent switching or degassing[3], the final protocol includes an in-situ salt formation step to isolate the product as a bench-stable hydrochloride salt.

Synthetic Workflow

Figure 1: Two-step synthetic workflow for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

Quantitative Data Summary

The following table outlines the expected analytical parameters and in-process controls (IPCs) for the two-step sequence.

ParameterStep 1: α -AlkylationStep 2: Nitrile Reduction
Product 2-Cyclohexyl-4,4,4-trifluorobutanenitrile2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (HCl salt)
Expected Yield 75 – 85%80 – 90%
Physical State Colorless OilWhite Crystalline Solid
Key IPC Method TLC (Hexanes/EtOAc 9:1, KMnO₄ stain)LC-MS (ESI+) or GC-MS
Self-Validation Cue Enolate formation (pale yellow solution)Granular white precipitate during Fieser workup
Primary Risk Dialkylation (mitigated by strict stoichiometry)Amine volatility (mitigated by HCl salt formation)

Experimental Protocols

Step 1: Synthesis of 2-Cyclohexyl-4,4,4-trifluorobutanenitrile

Reagents:

  • 2-Cyclohexylacetonitrile: 1.0 eq (10.0 mmol, 1.23 g)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane): 1.1 eq (11.0 mmol, 5.5 mL)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate: 1.2 eq (12.0 mmol, 2.78 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried 100 mL round-bottom flask with argon. Add anhydrous THF (30 mL) and 2-cyclohexylacetonitrile (1.23 g).

  • Cooling: Submerge the flask in a dry ice/acetone bath. (Self-Validation: Ensure the internal temperature probe reads ≤ -75 °C before proceeding).

  • Enolate Formation: Add the LDA solution (5.5 mL) dropwise via syringe over 15 minutes. Stir the mixture for 45 minutes at -78 °C. (Self-Validation: The solution will turn a pale yellow color, indicating successful deprotonation and enolate formation).

  • Alkylation: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.78 g) neat, dropwise over 5 minutes.

  • Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 4 hours.

  • IPC Check: Analyze an aliquot by TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​ ~0.4) should be completely consumed, replaced by the product spot ( Rf​ ~0.5, visible via KMnO₄ stain).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 0-10% EtOAc in hexanes) to yield the intermediate nitrile as a colorless oil.

Step 2: Synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Hydrochloride

Reagents:

  • 2-Cyclohexyl-4,4,4-trifluorobutanenitrile: 1.0 eq (7.5 mmol, 1.54 g)

  • Lithium aluminum hydride (LiAlH₄, 2.0 M in THF): 2.0 eq (15.0 mmol, 7.5 mL)

  • Anhydrous THF: 20 mL

  • 2.0 M HCl in Diethyl Ether: 1.5 eq (11.25 mmol, 5.6 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, add the LiAlH₄ solution (7.5 mL) and anhydrous THF (10 mL). Cool the mixture to 0 °C using an ice bath.

  • Reduction: Dissolve the nitrile intermediate (1.54 g) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ mixture over 20 minutes to safely manage the exothermic hydride transfer.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 3 hours.

  • IPC Check: Quench a 10 μ L micro-aliquot in EtOAc/H₂O and analyze the organic layer via LC-MS. Confirm the disappearance of the nitrile and the presence of the target amine mass ( [M+H]+=210.1 ).

  • Fieser Workup (Critical Step): Cool the flask back to 0 °C. To safely decompose the aluminum complexes, sequentially and very slowly add: 0.3 mL of distilled H₂O (Caution: Vigorous H₂ gas evolution!), followed by 0.3 mL of 15% aqueous NaOH, and finally 0.9 mL of H₂O.

  • Precipitation: Stir the quenched mixture vigorously for 30 minutes at room temperature. (Self-Validation: A white, granular precipitate must form. If the mixture is a sticky gel, continue stirring or add a few more drops of water until it becomes granular, ensuring efficient filtration).

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc (30 mL) to extract all coordinated amine.

  • Salt Formation: Concentrate the filtrate under reduced pressure (keep the water bath ≤ 30 °C to prevent volatilization of the free amine). Dissolve the resulting crude oil in anhydrous diethyl ether (15 mL) and cool to 0 °C. Add 2.0 M HCl in ether (5.6 mL) dropwise.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford 2-cyclohexyl-4,4,4-trifluorobutan-1-amine hydrochloride as a highly pure, bench-stable solid.

References

  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950 - ACS Publications -[Link]

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma - Journal of Medicinal Chemistry -[Link]

  • WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action - Google P

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Application

Application Notes and Protocols for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CFTA) in Agrochemical Development

Introduction: The Rationale for a Novel Fluorinated Amine in Crop Protection The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally conscious ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Novel Fluorinated Amine in Crop Protection

The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally conscious agrochemicals. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into organic molecules has proven to be a highly successful strategy in modern agrochemical design.[1][2][3] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased potency and a more favorable toxicological profile.[4][5]

This document outlines the potential applications and evaluation protocols for a novel chemical entity, 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CFTA), as a candidate for agrochemical development. The structure of CFTA, combining a lipophilic cyclohexyl ring with a metabolically stable trifluoromethyl group, presents a promising scaffold for fungicidal, herbicidal, or insecticidal activity. The amine functional group provides a key site for further chemical modification and salt formation, allowing for the optimization of formulation and delivery characteristics.

These application notes provide a comprehensive guide for researchers and scientists to explore the potential of CFTA and similar structures in the discovery and development of next-generation crop protection agents.

Physicochemical Properties and Their Implications for Agrochemical Performance

The unique combination of the cyclohexyl and trifluoromethyl groups in CFTA is predicted to confer a distinct set of physicochemical properties that are highly desirable in an agrochemical active ingredient.

PropertyInfluence of Functional GroupsImplication for Agrochemical Performance
Lipophilicity (LogP) The cyclohexyl group significantly increases lipophilicity, while the trifluoromethyl group also contributes to a lesser extent.Enhanced penetration through the waxy cuticle of plant leaves and insect exoskeletons. Increased binding to hydrophobic pockets in target enzymes.[5]
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes in plants, insects, and soil microbes.[1][6]Increased persistence of the active ingredient on the target crop, leading to longer-lasting protection and potentially lower application rates.
Electronic Effects The trifluoromethyl group is a strong electron-withdrawing group, which can influence the pKa of the amine and the overall electronic distribution of the molecule.[7]Modulation of binding interactions with target proteins through altered electrostatic and dipole moments.
Steric Hindrance The bulky cyclohexyl group can provide steric shielding to adjacent parts of the molecule.Potential for increased selectivity by preventing binding to off-target enzymes with more constrained active sites.
Molecular Conformation The presence of both the cyclohexyl and trifluoromethyl groups will influence the preferred three-dimensional shape of the molecule.The specific conformation will be critical for a precise fit into the active site of the target protein, dictating the potency of the biological effect.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine can be envisioned through established organic chemistry transformations. A key intermediate would be a trifluoromethyl-containing ynone, which can be prepared from the corresponding propargylic alcohol.[8]

Synthetic Pathway A 4,4,4-Trifluorobut-2-yn-1-ol B 4,4,4-Trifluorobut-2-yn-1-one A->B Oxidation (e.g., MnO2) C 1-Cyclohexyl-4,4,4-trifluorobut-2-en-1-one B->C Michael Addition (Cyclohexylmagnesium bromide) D 1-Cyclohexyl-4,4,4-trifluorobutan-1-one C->D Reduction (e.g., H2, Pd/C) E 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CFTA) D->E Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Proposed synthetic route for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CFTA).

Application Note 1: Evaluation of Fungicidal Activity

Rationale

Many successful fungicides incorporate trifluoromethyl groups.[9] The proposed structure of CFTA warrants investigation for its potential to inhibit fungal growth. The following protocols are adapted from established high-throughput screening methods for fungicide discovery.[10][11]

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of CFTA on the growth of various plant pathogenic fungi.

Materials:

  • CFTA (synthesized and purified)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Actively growing cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm) or 24-well plates

  • Sterile cork borer (5 mm diameter)

  • Positive control fungicide (e.g., Azoxystrobin)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of CFTA in DMSO. Prepare a similar stock solution for the positive control fungicide.

  • Media Amendment: Autoclave the fungal growth medium and allow it to cool to approximately 50-55°C.

  • Serial Dilutions: Add the CFTA stock solution to the molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL (the 0 µg/mL control should contain the same concentration of DMSO as the highest CFTA concentration). Prepare a similar dilution series for the positive control.

  • Plating: Pour approximately 20 mL of the amended agar into each sterile petri dish. For 24-well plates, add 1 mL of amended agar to each well.[10] Allow the agar to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate or well.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treatment.

  • EC50 Determination: Use probit analysis to determine the Effective Concentration required to inhibit 50% of fungal growth (EC50) for CFTA and the positive control.

Fungicide Screening Workflow A Prepare CFTA Stock Solution (in DMSO) C Create Serial Dilutions of CFTA in Medium A->C B Prepare Molten Fungal Growth Medium B->C D Pour Amended Media into Plates/Wells C->D E Inoculate with Fungal Mycelial Plugs D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter at Time Points F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for in vitro fungicide efficacy screening.

Expected Data Presentation
CompoundTarget FungusEC50 (µg/mL)95% Confidence Interval
CFTAFusarium graminearum[Insert Value][Insert Range]
CFTABotrytis cinerea[Insert Value][Insert Range]
CFTARhizoctonia solani[Insert Value][Insert Range]
AzoxystrobinFusarium graminearum[Insert Value][Insert Range]
AzoxystrobinBotrytis cinerea[Insert Value][Insert Range]
AzoxystrobinRhizoctonia solani[Insert Value][Insert Range]

Application Note 2: Evaluation of Herbicidal Activity

Rationale

The dinitroaniline class of herbicides, which includes trifluralin, features a trifluoromethyl group and demonstrates the potential for such moieties to interfere with plant cellular processes.[4][5] CFTA will be evaluated for both pre-emergent and post-emergent herbicidal activity.

Protocol 2.1: Pre-Emergent Herbicidal Activity Assay

This protocol assesses the ability of CFTA to prevent weed seed germination and seedling emergence.

Materials:

  • CFTA (formulated as a wettable powder or emulsifiable concentrate)

  • Seeds of indicator weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))

  • Seeds of a crop species for selectivity testing (e.g., Triticum aestivum (wheat), Zea mays (corn))

  • Potting soil mix

  • Pots or trays

  • Positive control herbicide (e.g., Trifluralin)

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

  • Pot Preparation: Fill pots or trays with potting soil mix, leaving a small headspace.

  • Sowing: Sow a known number of seeds (e.g., 20) of a single weed or crop species evenly on the soil surface of each pot. Cover lightly with a thin layer of soil.

  • Treatment Application: Prepare aqueous solutions of the formulated CFTA at various application rates (e.g., equivalent to 2000, 1000, 500, 250, and 125 g a.i./ha). Prepare similar solutions for the positive control.

  • Spraying: Uniformly spray the soil surface of the pots with the treatment solutions using a calibrated laboratory sprayer. An untreated control should be sprayed with water only.

  • Incubation: Place the pots in a growth chamber or greenhouse under conditions suitable for seed germination and plant growth. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot.

  • Analysis: Calculate the percentage of germination inhibition for each treatment compared to the untreated control. Determine the GR50 (the application rate that causes a 50% reduction in emergence).

Protocol 2.2: Post-Emergent Herbicidal Activity Assay

This protocol evaluates the efficacy of CFTA on established weed seedlings.

Materials:

  • Same as Protocol 2.1

  • Established seedlings of indicator weed and crop species (e.g., at the 2-4 leaf stage)

Procedure:

  • Seedling Preparation: Grow seedlings of the target weed and crop species in pots until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Treatment Application: Prepare treatment solutions as described in Protocol 2.1.

  • Spraying: Uniformly spray the foliage of the seedlings with the treatment solutions until runoff.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Data Collection: At 7 and 14 days after treatment, visually assess the phytotoxicity on a scale of 0 to 100, where 0 is no effect and 100 is complete plant death. Also, harvest the above-ground biomass and record the fresh weight.

  • Analysis: Calculate the percentage reduction in fresh weight for each treatment compared to the untreated control. Determine the GR50 for phytotoxicity and biomass reduction.

Expected Data Presentation
CompoundApplicationTarget SpeciesGR50 (g a.i./ha)
CFTAPre-emergentAvena fatua[Insert Value]
CFTAPre-emergentAmaranthus retroflexus[Insert Value]
CFTAPre-emergentTriticum aestivum[Insert Value]
CFTAPost-emergentAvena fatua[Insert Value]
CFTAPost-emergentAmaranthus retroflexus[Insert Value]
CFTAPost-emergentTriticum aestivum[Insert Value]
TrifluralinPre-emergentAvena fatua[Insert Value]

Application Note 3: Evaluation of Insecticidal Activity

Rationale

The trifluoromethyl group is a key component in many modern insecticides, such as fipronil and flonicamid.[4][7][12] It is therefore prudent to evaluate CFTA for potential insecticidal properties against a range of pest species.

Protocol 3.1: Larval Contact Bioassay

This protocol, adapted from methods for testing novel insecticides against mosquito larvae, can be used for a variety of insect larvae.[13]

Materials:

  • CFTA (dissolved in an appropriate solvent like acetone or DMSO)

  • Target insect larvae (e.g., Aedes aegypti (mosquito), Spodoptera frugiperda (fall armyworm))

  • 24-well plates

  • Deionized water or artificial diet

  • Positive control insecticide (e.g., Permethrin)

  • Incubator

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of CFTA in the chosen solvent.

  • Serial Dilutions: Prepare serial dilutions of the stock solution to obtain the desired test concentrations.

  • Assay Setup: To each well of a 24-well plate, add a specific volume of deionized water (for aquatic larvae) or a small amount of artificial diet (for terrestrial larvae).

  • Dosing: Add a small, precise volume (e.g., 1 µL) of the CFTA dilution to each well to achieve the final test concentrations. The control wells should receive 1 µL of solvent only.

  • Larval Transfer: Carefully transfer a set number of larvae (e.g., 5-10) to each well.

  • Incubation: Incubate the plates under appropriate environmental conditions (temperature, humidity, light cycle).

  • Data Collection: Record the number of dead or moribund larvae at 24, 48, and 72 hours post-exposure.

  • Analysis: Correct for control mortality using Abbott's formula if necessary.[14] Use probit analysis to determine the LC50 (Lethal Concentration for 50% of the population) at each time point.

Protocol 3.2: Adult Topical Bioassay

This protocol assesses the toxicity of CFTA to adult insects upon direct contact.[15]

Materials:

  • CFTA (dissolved in acetone)

  • Adult insects (e.g., Drosophila melanogaster (fruit fly), Musca domestica (housefly))

  • Micro-applicator

  • CO2 for anesthetization

  • Holding cages with food and water source

  • Positive control insecticide (e.g., Acetone-soluble pyrethroid)

Procedure:

  • Dose Preparation: Prepare serial dilutions of CFTA in acetone to deliver a range of doses in a small volume (e.g., 0.1-0.5 µL).

  • Anesthetization: Briefly anesthetize the adult insects with CO2.

  • Topical Application: Using a micro-applicator, apply a precise volume of the CFTA solution to the dorsal thorax of each anesthetized insect. Control insects receive an application of acetone only.

  • Recovery and Incubation: Place the treated insects in holding cages with access to food and water and maintain them under suitable environmental conditions.

  • Data Collection: Record mortality at 24 and 48 hours post-application.

  • Analysis: Determine the LD50 (Lethal Dose for 50% of the population) using probit analysis.

Insecticide Screening Workflow cluster_0 Larval Contact Bioassay cluster_1 Adult Topical Bioassay A Prepare CFTA Serial Dilutions B Dose Wells in 24-Well Plate A->B C Introduce Larvae B->C D Incubate C->D E Record Mortality at 24, 48, 72h D->E F Calculate LC50 E->F G Prepare CFTA Dosing Solutions I Apply Dose to Thorax G->I H Anesthetize Adult Insects H->I J Incubate in Holding Cages I->J K Record Mortality at 24, 48h J->K L Calculate LD50 K->L

Caption: Workflow for insecticidal efficacy screening.

Expected Data Presentation
CompoundBioassay TypeTarget SpeciesLC50/LD5095% Confidence Interval
CFTALarval ContactAedes aegypti[Insert Value] µM[Insert Range]
CFTAAdult TopicalMusca domestica[Insert Value] ng/insect[Insert Range]
PermethrinLarval ContactAedes aegypti[Insert Value] µM[Insert Range]
PyrethroidAdult TopicalMusca domestica[Insert Value] ng/insect[Insert Range]

Conclusion and Future Directions

The protocols detailed in these application notes provide a foundational framework for the initial screening and evaluation of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CFTA) as a potential agrochemical candidate. Based on the well-documented benefits of its core structural motifs, CFTA represents a promising lead structure. Positive results in these initial bioassays would warrant further investigation, including:

  • Mode of Action Studies: To identify the specific biochemical target of CFTA.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of CFTA to optimize potency and selectivity.

  • Formulation Development: To create stable and effective delivery systems for greenhouse and field trials.[16][17]

  • Environmental Fate and Toxicology Studies: To assess the safety profile of the lead compound in accordance with regulatory guidelines.[18][19][20][21]

By systematically applying these established evaluation methodologies, researchers can efficiently determine the potential utility of CFTA and related novel molecules, contributing to the ongoing innovation in the field of crop protection.

References

  • Vertex AI Search. The Trifluoromethyl Group: Enhancing Agrochemical Efficacy.
  • Benchchem. Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
  • (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019).
  • Tsukamoto, M., & Nakamura, T. (2023).
  • Indian Council of Medical Research. Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control.
  • Taylor & Francis. Trifluoromethyl group – Knowledge and References.
  • ResearchGate. Selected pharmaceuticals and agrochemicals bearing trifluoromethyl group.
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  • Benchchem. The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide.
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  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
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  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022).
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017). PMC.
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2026).
  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021). Beilstein Journals.
  • Jungbunzlauer. Improving the efficacy of agrochemicals.
  • The continuing significance of chiral agrochemicals. PMC - NIH.
  • WO2010129662A1 - Surfactants in agrochemical formulations - Google P
  • SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPAR
  • Natural Products in the Discovery of Agrochemicals. CHIMIA.
  • 2-cyclohexyl-2-fluoroethan-1-amine — Chemical Substance Inform

Sources

Method

Application Note: Advanced Chromatographic Purification Strategies for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Physicochemical Profiling

The development of fluorinated aliphatic amines is a rapidly expanding frontier in medicinal chemistry. The molecule 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine presents a unique set of chromatographic challenges due to its distinct structural motifs:

  • Primary Amine (-NH₂): Highly basic (estimated pKa ~9.5–10.5). In standard chromatography, this basicity leads to severe peak tailing and irreversible adsorption due to ionic interactions with residual acidic silanols (Si-O⁻) on silica surfaces.

  • Trifluoromethyl Group (-CF₃): Highly electronegative and fluorophilic. This group significantly alters the local dipole moment and imparts unique hydrophobic properties that are often poorly resolved by traditional alkyl (C18) stationary phases [1.1].

  • Cyclohexyl Ring: Provides significant steric bulk and lipophilicity.

  • C2 Chiral Center: The presence of a stereogenic center at the C2 position necessitates robust enantiomeric resolution for pharmaceutical evaluation[1].

To address these challenges, we have developed a self-validating, three-stage purification workflow. This protocol transitions from bulk isolation to high-resolution polishing, culminating in enantiomeric resolution via Supercritical Fluid Chromatography (SFC).

Chromatographic Workflow & Decision Matrix

PurificationWorkflow Start Crude Mixture: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Flash Step 1: Bulk Flash Chromatography (Amine-Functionalized Silica) Start->Flash Load Crude HPLC Step 2: RP-HPLC Polishing (Pentafluorophenyl - PFP Column) Flash->HPLC >90% Purity Waste1 Polar/Non-polar Byproducts Flash->Waste1 Impurities SFC Step 3: Chiral SFC Resolution (Amylose-based CSP) HPLC->SFC >99% Purity Waste2 Des-fluoro & Structural Analogues HPLC->Waste2 Impurities EndR Pure (R)-Enantiomer SFC->EndR Peak 1 EndS Pure (S)-Enantiomer SFC->EndS Peak 2

Figure 1: Three-stage chromatographic purification workflow for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

Step-by-Step Experimental Protocols

Phase 1: Bulk Isolation via Normal Phase Flash Chromatography

Causality & Rationale: Standard bare silica (SiO₂) contains acidic silanols that strongly bind to primary amines. To prevent the amine from streaking across the column, we utilize an amine-functionalized (propylamine) silica stationary phase. This permanently masks the silica backbone, allowing the target molecule to elute based purely on its lipophilicity (driven by the cyclohexyl and CF₃ groups) rather than destructive ionic interactions.

Protocol:

  • Column Preparation: Equilibrate a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH, 50g) with 100% Hexane at 40 mL/min for 3 column volumes (CV).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) and dry-load onto a small amount of Celite. Transfer to the solid-load cartridge.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (elutes highly non-polar fluorinated byproducts).

    • 2–10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection & Validation: Monitor absorbance at 210 nm and 254 nm. Spot fractions on a TLC plate (ninhydrin stain required, as aliphatic amines lack strong UV chromophores). Combine fractions containing the target mass (m/z [M+H]⁺ = 210.1) and concentrate under reduced pressure.

Phase 2: High-Resolution Polishing via RP-HPLC

Causality & Rationale: After bulk cleanup, structurally similar impurities (such as des-fluoro analogues or positional isomers) often remain. Traditional C18 columns rely solely on dispersive hydrophobic interactions, which are insufficient for resolving subtle fluorinated variations. We employ a Pentafluorophenyl (PFP) stationary phase[2]. The PFP phase provides orthogonal selectivity through multiple retention mechanisms: dipole-dipole interactions, π-π interactions, and specific fluorine-fluorine affinity with the analyte's -CF₃ group. Furthermore, adding 0.1% Trifluoroacetic acid (TFA) protonates the amine, forming a hydrophobic ion pair that sharpens the peak and suppresses any residual silanol activity.

Protocol:

  • System Setup: Preparative HPLC system equipped with a Phenomenex Luna PFP(2) or Sigma Ascentis Express F5 column (250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% v/v TFA.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Method:

    • Flow rate: 20 mL/min.

    • 0–5 min: Isocratic hold at 10% B.

    • 5–25 min: Linear gradient from 10% B to 70% B.

    • 25–30 min: Column wash at 95% B.

  • Validation: Analyze the collected main peak via analytical LC-MS. The target compound will elute as a sharp, symmetrical peak. Lyophilize the fractions to remove water and volatile TFA, yielding the amine as a TFA salt.

Phase 3: Enantiomeric Resolution via Chiral SFC

Causality & Rationale: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine possesses a chiral center at C2. Supercritical Fluid Chromatography (SFC) is the industry standard for resolving chiral primary amines due to the high diffusivity and low viscosity of supercritical CO₂[3]. However, basic additives are strictly required. Without a basic modifier, the primary amine will interact with the chiral stationary phase (CSP) matrix, destroying enantioselectivity. We utilize 0.2% Triethylamine (TEA) in Methanol as the co-solvent to ensure competitive binding and maintain peak symmetry.

Protocol:

  • System Setup: Preparative SFC system equipped with an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 21 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol containing 0.2% v/v TEA.

  • Isocratic Elution: Run isocratically at 80% CO₂ / 20% modified Methanol.

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

    • Flow rate: 50 mL/min.

  • Validation: The (R) and (S) enantiomers will elute as two baseline-resolved peaks. Confirm enantiomeric excess (ee > 99%) using an analytical SFC run under identical mobile phase conditions.

Quantitative Data Summary

The table below consolidates the critical quantitative parameters and expected outcomes for each stage of the purification system.

Purification StageTechniqueStationary PhaseMobile Phase SystemKey Additive / ModifierExpected Purity / Yield
1. Bulk Cleanup Flash ChromatographyAmine-functionalized Silica (KP-NH, 50 µm)Hexane / Ethyl Acetate (Gradient 0–50%)None (Phase is inherently basic)~85–90% Chemical Purity
2. Polishing RP-HPLCPentafluorophenyl (PFP, 5 µm)H₂O / Acetonitrile (Gradient 10–70%)0.1% v/v Trifluoroacetic Acid (TFA)>99% Chemical Purity
3. Resolution Chiral SFCAmylose-based CSP (Chiralpak AD-H, 5 µm)scCO₂ / Methanol (Isocratic 80:20)0.2% v/v Triethylamine (TEA)>99% Enantiomeric Excess (ee)

References

  • Luna PFP(2)
  • Ascentis® Express F5 (Pentafluorophenyl)
  • Source: National Institutes of Health (NIH)
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International / Chromatography Online URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Welcome to the dedicated technical support guide for the cross-coupling of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the cross-coupling of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges with in-depth, evidence-based solutions and practical, field-proven insights to enhance your experimental success.

Introduction: The Challenge of a Unique Substrate

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine presents a unique set of challenges in C-N cross-coupling reactions. Its structure combines two distinct features that can impede reactivity:

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the nitrogen atom can sterically hinder the approach of the amine to the metal center of the catalyst.

  • Electronic Effects: The potent electron-withdrawing trifluoromethyl (CF3) group can decrease the nucleophilicity of the amine, making it less reactive in standard coupling protocols.

This guide provides a systematic approach to overcoming these hurdles, focusing primarily on palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for C-N bond formation.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve common issues encountered during the cross-coupling of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from suboptimal catalyst activity or unfavorable reaction kinetics.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst System (Ligand Choice is Critical):

    • The "Why": Standard ligands like P(t-Bu)3 may not be effective for this sterically demanding and electronically deactivated amine. More specialized ligands are required to create a catalytically active species that can accommodate the substrate and facilitate reductive elimination.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling hindered substrates.

      • Step 1: Screen a panel of specialized ligands. We recommend starting with Josiphos-type ligands (e.g., SL-J009-1) or Buchwald-type biarylphosphine ligands (e.g., RuPhos, XPhos). These have demonstrated success in coupling challenging primary amines.

      • Step 2: Use a higher catalyst loading, starting from 2 mol % and increasing to 5 mol % if necessary. The hindered nature of the substrate may require a higher catalyst concentration to achieve a reasonable reaction rate.

  • Incorrect Base Selection:

    • The "Why": The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine or the palladium pre-catalyst, while a base that is too strong can lead to side reactions. For hindered primary amines, a moderately strong, non-nucleophilic base is often ideal.

    • Solution: Use a soluble, moderately strong base.

      • Step 1: Switch from common inorganic bases like K2CO3 or Cs2CO3 to a stronger, non-nucleophilic base such as sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS). These bases are highly effective in deprotonating hindered amines.

      • Step 2: Alternatively, consider using a strong phosphate base like K3PO4, which has a good balance of basicity and solubility in many organic solvents.

  • Solvent Effects:

    • The "Why": The solvent must be able to dissolve all reaction components and remain stable at the reaction temperature. For Buchwald-Hartwig reactions, polar aprotic solvents are generally preferred.

    • Solution: Use a high-boiling point, polar aprotic solvent.

      • Step 1: Ensure your solvent is rigorously anhydrous. Water can deactivate the catalyst and hydrolyze the base. Use freshly distilled or commercially available anhydrous solvents.

      • Step 2: Toluene or dioxane are common starting points. If solubility is an issue, consider t-butanol or CPME (cyclopentyl methyl ether), which have proven effective in challenging coupling reactions.

Problem 2: Incomplete Starting Material Conversion

Observing significant amounts of unreacted starting materials suggests a sluggish or stalled reaction.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Reaction Temperature or Time:

    • The "Why": The combination of steric hindrance and electronic deactivation creates a high activation energy barrier for the reaction. Higher temperatures are often required to overcome this barrier and drive the reaction to completion.

    • Solution: Increase the reaction temperature and time.

      • Step 1: Gradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent (e.g., 100-110 °C for toluene or dioxane). Monitor the reaction progress by TLC or LC-MS.

      • Step 2: Extend the reaction time. These challenging couplings may require 12-24 hours to reach full conversion.

  • Catalyst Deactivation:

    • The "Why": The palladium catalyst can deactivate over time, especially at high temperatures. This can be caused by impurities in the reagents or solvent, or by thermal decomposition.

    • Solution: Protect the catalyst and use a robust pre-catalyst.

      • Step 1: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed to be more robust and provide a consistent source of active Pd(0).

      • Step 2: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Degas the solvent thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system do you recommend as a starting point for the cross-coupling of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine with an aryl halide?

A1: For a robust starting point, we recommend the following conditions:

ComponentRecommendationRationale
Catalyst [Pd(cinnamyl)Cl]2 or a G3/G4 Buchwald PrecatalystProvides a reliable source of active Pd(0).
Ligand RuPhos or a Josiphos-type ligand (e.g., SL-J009-1)Bulky, electron-rich ligands are essential for this substrate.
Base NaHMDS or LiHMDSStrong, non-nucleophilic bases for efficient deprotonation.
Solvent Anhydrous Toluene or CPMEHigh-boiling, polar aprotic solvents.
Temperature 100-110 °CTo overcome the high activation energy barrier.

Q2: How can I minimize the formation of hydrodehalogenation side products?

A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It can be minimized by:

  • Using a less coordinating solvent: Solvents like t-butanol can sometimes suppress this side reaction.

  • Choosing the right base: In some cases, weaker bases like K3PO4 may be preferable to very strong bases like NaHMDS, which can promote side reactions.

  • Ensuring anhydrous conditions: Water can be a proton source for hydrodehalogenation.

Q3: What is the role of the ligand in this reaction, and why is it so important?

A3: The ligand plays a crucial role in the catalytic cycle. For this specific substrate, a bulky, electron-rich ligand like RuPhos:

  • Stabilizes the Pd(0) center: Prevents catalyst decomposition.

  • Promotes oxidative addition: The electron-rich nature of the ligand facilitates the addition of the aryl halide to the palladium center.

  • Facilitates reductive elimination: The steric bulk of the ligand forces the aryl group and the amino group into close proximity on the metal center, promoting the final C-N bond-forming step.

Below is a simplified diagram of the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Palladium(II) Complex Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination R-NH2 Ar-Pd(II)-NHR(L) Amine Coordinated Complex Amine Coordination->Ar-Pd(II)-NHR(L) Deprotonation Deprotonation Ar-Pd(II)-NHR(L)->Deprotonation Base Ar-Pd(II)-NR(L) Palladium Amido Complex Deprotonation->Ar-Pd(II)-NR(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR Coupled Product Reductive Elimination->Ar-NR

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: General Screening Procedure for Cross-Coupling

This protocol is designed for small-scale reactions to efficiently screen different conditions.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (0.002 mmol, 2 mol %), the ligand (0.004 mmol, 4 mol %), and the base (0.2 mmol, 2.0 equiv.).

  • Solvent and Amine: Add the anhydrous solvent (1.0 mL), followed by 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (0.12 mmol, 1.2 equiv.).

  • Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica gel, and analyze the crude mixture by LC-MS and/or 1H NMR to determine the conversion and yield.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow Start Low/No Yield or Incomplete Conversion Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Change_Ligand Screen bulky biarylphosphine ligands (RuPhos, XPhos, Josiphos) Check_Catalyst->Change_Ligand No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Increase_Loading Increase catalyst loading to 3-5 mol% Change_Ligand->Increase_Loading Increase_Loading->Check_Base Change_Base Switch to NaHMDS, LiHMDS, or K3PO4 Check_Base->Change_Base No Check_Conditions Are the reaction conditions aggressive enough? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Increase_Temp Increase temperature to 100-110 °C Check_Conditions->Increase_Temp No Check_Purity Are reagents and solvent anhydrous and pure? Check_Conditions->Check_Purity Yes Increase_Time Extend reaction time to 24h Increase_Temp->Increase_Time Increase_Time->Check_Purity Use_Anhydrous Use freshly distilled/commercial anhydrous solvent Check_Purity->Use_Anhydrous No Success Reaction Optimized Check_Purity->Success Yes Use_Precatalyst Use air-stable G3/G4 precatalyst Use_Anhydrous->Use_Precatalyst Use_Precatalyst->Start Re-evaluate

Caption: A systematic workflow for troubleshooting challenging C-N cross-coupling reactions.

References

  • Title: A Simple, Air-Stable Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. This molecule, featuring a chiral center adjacent to a tr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. This molecule, featuring a chiral center adjacent to a trifluoromethyl group, is of significant interest in medicinal chemistry due to the unique properties imparted by the CF3 moiety, such as enhanced metabolic stability and binding affinity.[1][2] However, its synthesis is not without challenges, primarily revolving around the management of competitive reaction pathways.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, with a focus on the critical reductive amination step of the corresponding trifluoromethyl ketone. We will delve into the causality behind these issues and provide field-proven protocols to maximize your yield and purity.

Proposed Synthetic Pathway: An Overview

A common and effective route to the target amine involves a two-step process. Understanding this pathway is crucial for diagnosing issues in the subsequent troubleshooting sections.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reductive Amination A Cyclohexylmagnesium Bromide C 1-Cyclohexyl-4,4,4-trifluorobutan-2-one (Precursor Ketone) A->C Grignard Reaction B Ethyl Trifluoroacetate B->C F 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (Target Product) C->F Imine Formation & In Situ Reduction D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F

Caption: General synthetic workflow for the target amine.

Troubleshooting Guide: Reductive Amination Step

This section addresses the most common issues observed during the conversion of 1-Cyclohexyl-4,4,4-trifluorobutan-2-one to the desired primary amine.

Question 1: My final product has a low yield, and I've isolated a significant amount of 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol. What is happening?

Answer:

This is the most prevalent side reaction and indicates that the reduction of the ketone carbonyl is occurring faster than or in competition with the formation and subsequent reduction of the imine intermediate. The electron-withdrawing nature of the trifluoromethyl group makes the ketone's carbonyl carbon highly electrophilic and thus susceptible to premature reduction.[3]

Causality and a Visual Explanation:

The reaction proceeds through a delicate equilibrium. Your goal is to favor the pathway on the right (Imine Reduction). The formation of the alcohol side-product occurs via the pathway on the left (Ketone Reduction).

G Ketone Precursor Ketone (R-C(=O)-CF3) Imine Imine Intermediate (R-C(=NH)-CF3) Ketone->Imine + NH3 - H2O (pH dependent) Alcohol Alcohol Side-Product Ketone->Alcohol [H-] (e.g., NaBH4) Amine Desired Amine Product Imine->Amine [H-] (e.g., NaBH3CN)

Caption: Competing reaction pathways in reductive amination.

Recommended Actions:

  • Choice of Reducing Agent: This is the most critical factor. Standard, highly reactive reducing agents like Sodium Borohydride (NaBH₄) will rapidly reduce the ketone. You must use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.

Reducing AgentTypical pHProsCons / Common Side Reactions
Sodium Cyanoborohydride (NaBH₃CN) 4-6Highly Recommended. Selective for iminium ions over ketones at acidic pH.Toxic cyanide byproduct requires careful quenching and disposal.
Sodium Triacetoxyborohydride (STAB) 5-7Non-toxic. Often provides good yields. Can be used in chlorinated solvents.Can be less effective for sterically hindered or electron-deficient ketones.
Catalytic Hydrogenation (e.g., H₂, Pd/C) N/A"Green" reducing agent. High yielding.May require high pressure. Potential for dehalogenation, though less common with CF₃ groups. Can be difficult to optimize.
Sodium Borohydride (NaBH₄) 7-10Inexpensive, readily available.Not Recommended. Highly reactive and unselective; will primarily form the alcohol side-product.[4][5]
  • pH Control: Imine formation is catalyzed by acid but the equilibrium is driven by the removal of water. The optimal pH range is typically between 4 and 6.

    • Too Low (<4): The amine source (e.g., ammonia) will be fully protonated to NH₄⁺ and will no longer be nucleophilic enough to attack the ketone carbonyl.

    • Too High (>7): There is insufficient acid to catalyze carbonyl protonation, slowing imine formation. Furthermore, less selective reducing agents become more reactive.

  • One-Pot vs. Two-Step Procedure: For challenging substrates like trifluoromethyl ketones, a one-pot procedure where the imine is formed and reduced in situ is strongly recommended. This keeps the concentration of the unstable imine intermediate low at all times, minimizing side reactions.

Question 2: My reaction is clean, but the conversion is very low, even after extended reaction times. What could be the issue?

Answer:

Low conversion is almost always linked to inefficient formation of the imine intermediate.

Recommended Actions:

  • Ammonia Source: Using gaseous ammonia can be challenging to control. A buffered ammonia source like ammonium acetate (NH₄OAc) is often more reliable as it helps maintain the optimal pH for the reaction.[3][6]

  • Water Removal: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.

    • Action: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å, activated) are an excellent choice as they are inert and effectively sequester water, driving the reaction forward.

  • Temperature: While many reductive aminations proceed at room temperature, the formation of the imine from an electron-deficient ketone might require gentle heating (e.g., 40-50 °C) to improve the rate of formation before the reduction takes place. Monitor the reaction carefully to avoid promoting side reactions.

Question 3: I am observing impurities with a higher molecular weight than my product. GC-MS suggests the formation of a secondary amine. How can I prevent this?

Answer:

The formation of a secondary amine, bis(2-Cyclohexyl-4,4,4-trifluorobutan)amine, occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate.

Recommended Actions:

  • Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This dramatically increases the probability that the imine intermediate will be formed from ammonia rather than reacting with the product amine.

  • Controlled Addition: If possible, a semi-batch process where the reducing agent is added slowly to the mixture of the ketone and the ammonia source can help. This ensures that the imine is reduced as soon as it is formed, keeping its steady-state concentration low and minimizing the chance of it reacting with the product.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of this reaction? A: A multi-technique approach is best.

  • TLC: Useful for observing the disappearance of the starting ketone (visualize with a KMnO₄ stain). The product amine may not be UV active.

  • GC-MS: The gold standard for this reaction. It will allow you to clearly distinguish between the starting ketone, the alcohol side-product, and the desired amine product based on their mass-to-charge ratios and retention times.

  • ¹⁹F NMR: If available, this is a powerful tool. The CF₃ signal of the starting ketone, the alcohol, and the amine will have distinct chemical shifts, allowing for straightforward quantification of the reaction mixture composition.

Q: What are the recommended purification methods for the final amine? A: Fluorinated amines can sometimes be challenging to purify.

  • Acid-Base Extraction: After quenching the reaction, perform a standard aqueous workup. You can then extract the amine into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities (like the alcohol side-product), and then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine and extract it back into an organic solvent.

  • Chromatography: Column chromatography on silica gel can be effective. However, amines can streak on silica. It is often beneficial to pre-treat the silica with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in a hexane/ethyl acetate gradient).

  • Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an excellent method for large-scale purification.

Q: Are there any specific safety considerations? A: Yes. If using sodium cyanoborohydride, the reaction must be quenched carefully in a well-ventilated fume hood by slowly adding an oxidizing agent like household bleach (sodium hypochlorite solution) to destroy any excess cyanide. Always consult your institution's safety protocols for handling cyanide-containing waste.

Protocol: Optimized One-Pot Reductive Amination

This protocol is a robust starting point for the synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, designed to minimize the formation of the corresponding alcohol.

G A 1. Combine Ketone, NH4OAc, and Molecular Sieves in MeOH B 2. Stir at RT for 1-2 hours (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH3CN in portions C->D E 5. Warm to RT and stir overnight D->E F 6. Quench and Workup E->F G 7. Purify Product F->G

Caption: Step-by-step experimental workflow.

Materials:

  • 1-Cyclohexyl-4,4,4-trifluorobutan-2-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Activated 3Å Molecular Sieves (approx. 1g per 10 mmol of ketone)

  • Aqueous HCl (1M)

  • Aqueous NaOH (2M)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1-Cyclohexyl-4,4,4-trifluorobutan-2-one (1.0 eq), ammonium acetate (5.0 eq), and activated 3Å molecular sieves.

  • Add anhydrous methanol to form a solution with a concentration of approximately 0.2-0.5 M with respect to the ketone.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sodium cyanoborohydride (1.5 eq) in small portions over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Upon completion, filter off the molecular sieves. Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Redissolve the residue in ethyl acetate and water. Carefully adjust the pH to ~2 with 1M HCl.

  • Separate the layers. Wash the organic layer with the aqueous acidic solution once more.

  • Combine the acidic aqueous layers. Cool in an ice bath and slowly add 2M NaOH until the pH is >10.

  • Extract the product from the basified aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product as required (see FAQ section).

References

  • T. Fuchigami, M. Shimojo, A. Konno, K. Nakagawa, "Stereoselective Synthesis of Optically Active α-Trifluoromethylated Amines via Reductive Amination of α-Trifluoromethylated Ketones," Journal of Organic Chemistry, 1995, 60 (12), pp 3459–3461. ([Link])

  • G. Hughes, P. N. Devine, J. R. Naber, P. D. O'shea, B. S. Foster, D. J. McKay, R. P. Volante, "Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters," Angewandte Chemie International Edition, 2007, 46(11), pp 1839-42.[7] ([Link])

  • J. A. Gladysz, D. P. Curran, I. T. Horváth, "Handbook of Fluorous Chemistry," Wiley-VCH, 2004. ([Link])

  • B. Wu, J. Xu, K. Bian, Q. Gao, X. Wang, "Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction," Journal of the American Chemical Society, 2022, 144(15), pp 6543–6550.[2][5] ([Link])

  • X. Zhao, D. Liu, "Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines," Organic Chemistry Frontiers, 2020, 7(16), pp 2243-2260.[1] ([Link])

  • Y. Li, et al., "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines," Organic Letters, 2023, 25(27), pp 5033–5037.[3][6] ([Link])

  • X. Wang, et al., "General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation," CCS Chemistry, 2022, 4, pp 2367–2378.[4] ([Link])

  • S. M. C. Martins, et al., "Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines," Organic Letters, 2022, 24(21), pp 3798–3802.[8] ([Link])

  • M. Inoue, et al., "Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction," The Journal of Organic Chemistry, 2013, 78(8), pp 4054-4059.[9] ([Link])

  • J. A. K. Howard, et al., "Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation," Organic & Biomolecular Chemistry, 2017, 15(12), pp 2626-2633.[10][11] ([Link])

  • G. K. S. Prakash, et al., "1-trifluoromethyl-1-cyclohexanol," Organic Syntheses, 2004, 80, 213. ([Link])

  • H. Kawai, et al., "Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination," The Journal of Organic Chemistry, 2015, 80(20), pp 10213-10219. ([Link])

Sources

Reference Data & Comparative Studies

Validation

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine vs non-fluorinated analogs in drug design

The Strategic Role of Fluorination in Aliphatic Amines: A Comparative Guide on 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine vs. Non-Fluorinated Analogs Executive Summary In modern drug design, medicinal chemists frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Fluorination in Aliphatic Amines: A Comparative Guide on 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine vs. Non-Fluorinated Analogs

Executive Summary

In modern drug design, medicinal chemists frequently encounter a structural paradox: adding lipophilic bulk (such as a cyclohexyl ring) improves target binding affinity but severely degrades the molecule’s pharmacokinetic profile by increasing metabolic clearance and off-target toxicity.

The transition from a standard aliphatic amine, 2-cyclohexylbutan-1-amine , to its fluorinated analog, 2-cyclohexyl-4,4,4-trifluorobutan-1-amine , represents a masterclass in bioisosteric replacement. By strategically replacing the terminal methyl ( −CH3​ ) group with a trifluoromethyl ( −CF3​ ) moiety, developers can independently tune metabolic stability and amine basicity without sacrificing the lipophilic interactions required for target efficacy[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical causality behind their performance and the self-validating experimental protocols used to evaluate them.

Physicochemical Causality: The Through-Bond Inductive Effect

To understand why the fluorinated analog outperforms its hydrocarbon counterpart, we must analyze the fundamental physicochemical shifts induced by the −CF3​ group.

  • Basicity (pKa) Modulation: The primary amine in the non-fluorinated 2-cyclohexylbutan-1-amine has a standard aliphatic pKa of approximately 10.7. The introduction of the highly electronegative −CF3​ group at the delta position (C4) exerts a strong, through-bond negative inductive effect (-I). Experimental data confirms that this delta-substitution successfully lowers the pKa of the amine to 9.7[2].

  • Lipophilicity (LogD): Fluorine is the most electronegative element, yet the −CF3​ group is significantly larger and more lipophilic than a −CH3​ group. This increases the overall LogD of the molecule, driving better membrane permeation and deeper insertion into hydrophobic binding pockets[3].

Table 1: Quantitative Physicochemical Comparison
Parameter2-Cyclohexylbutan-1-amine (Non-Fluorinated)2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (Fluorinated)Mechanistic Causality
Terminal Moiety −CH3​ −CF3​ Bioisosteric replacement.
Amine pKa ~10.79.7[2]-I inductive effect from the delta-CF3 reduces electron density on the nitrogen.
C-X Bond Energy 414.2 kJ/mol (C-H)[4]485.3 kJ/mol (C-F)[4]The high polarity and strength of the C-F bond prevents enzymatic cleavage.
LogD (pH 7.4) ~1.5 (Estimated)~2.3 (Estimated) −CF3​ increases lipophilicity, enhancing target affinity and passive permeability.
hERG Liability HighReduced[5]Lower pKa reduces the fraction of protonated amine, weakening electrostatic binding in the hERG pore.

Metabolic Stability: Eradicating Omega-Oxidation

Aliphatic chains terminating in a methyl group are prime targets for Cytochrome P450 (CYP450)-mediated ω -oxidation, rapidly converting the drug into a primary alcohol and subsequently a carboxylic acid for renal clearance.

By substituting the −CH3​ with a −CF3​ group, this metabolic hotspot is completely eradicated. The C-F bond dissociation energy is 485.3 kJ/mol, vastly exceeding the 414.2 kJ/mol of a C-H bond[4]. CYP450 enzymes cannot abstract the fluorine atom, forcing the metabolic machinery to either stall or attempt less efficient oxidative pathways, thereby significantly prolonging the compound's half-life[1].

MetabolicPathway A 2-Cyclohexylbutan-1-amine (Terminal -CH3) B CYP450 Enzyme (Liver Microsomes) A->B C Omega-Oxidation (Rapid Clearance) B->C C-H Bond Cleavage D 2-Cyclohexyl-4,4,4- trifluorobutan-1-amine E CYP450 Enzyme (Liver Microsomes) D->E F Metabolic Blockade (Prolonged Half-Life) E->F C-F Bond Resistance

Diagram 1: Comparative CYP450 metabolic pathways demonstrating the blockade of ω -oxidation by the −CF3​ group.

Toxicological Profiling: Mitigating hERG and Lysosomal Trapping

Highly basic, lipophilic amines (pKa > 10.5, LogP > 3) fit the classic pharmacophore for hERG potassium channel blockade (leading to cardiotoxic QT prolongation) and lysosomal trapping (leading to phospholipidosis)[5].

The 2-cyclohexyl-4,4,4-trifluorobutan-1-amine scaffold elegantly bypasses this. By dropping the pKa to 9.7, the fraction of the unprotonated amine at physiological pH (7.4) increases tenfold compared to the non-fluorinated analog. This subtle shift disrupts the critical π -cation interactions required for tight binding within the hERG central cavity, widening the therapeutic index[5].

Experimental Methodologies

To objectively validate the superiority of the fluorinated scaffold, the following self-validating experimental workflows must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) difference resulting from the blockade of ω -oxidation.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) versus time to determine the elimination rate constant ( k ), and calculate CLint​=(k×V)/mg protein .

Protocol B: Potentiometric pKa Determination

Objective: Validate the -I inductive effect of the delta-trifluoromethyl group.

  • Solubilization: Dissolve 2.0 mg of the amine in a 50:50 Methanol/Water co-solvent system (due to high lipophilicity).

  • Acidification: Titrate with standardized 0.1 M HCl until the amine is >99% protonated (pH < 3).

  • Titration: Perform a continuous reverse titration using standardized 0.1 M KOH under a steady nitrogen stream at exactly 25°C.

  • Data Acquisition: Record the pH continuously using a calibrated glass electrode.

  • Extrapolation: Calculate the apparent pKa from the inflection point. Apply the Yasuda-Shedlovsky extrapolation method across varying co-solvent ratios to determine the precise aqueous pKa.

ADMEWorkflow Step1 1. Compound Incubation (1 µM in HLM, 37°C) Step2 2. Initiate Reaction (Add NADPH System) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Protein Precipitation (Cold ACN + Internal Std) Step3->Step4 Step5 5. Centrifugation & Extraction (4000 rpm, 15 min) Step4->Step5 Step6 6. LC-MS/MS Quantification (Calculate CL_int) Step5->Step6

Diagram 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

References

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." tandfonline.com. 1

  • Johnson, B. M., et al. "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations." acs.org. 3

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." mdpi.com. 4

  • "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." acs.org. 5

  • "4,4,4-Trifluorobutylamine - PubChem." nih.gov. 2

Sources

Comparative

Comparative Pharmacokinetics of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Derivatives in Drug Design

Executive Summary & Mechanistic Rationale The strategic decoration of molecular scaffolds with specific functional groups is the cornerstone of modern rational drug design. Among aliphatic amines, 2-Cyclohexyl-4,4,4-trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic decoration of molecular scaffolds with specific functional groups is the cornerstone of modern rational drug design. Among aliphatic amines, 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) therapeutics, such as NMDA receptor positive allosteric modulators (PAMs) and viral fusion inhibitors[1].

The superiority of derivatives synthesized from this building block stems from a dual-mechanistic advantage:

  • Metabolic Shielding via the -CF3 Group: The substitution of a terminal methyl (-CH3) with a trifluoromethyl (-CF3) group fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The carbon-fluorine (C-F) bond energy (116 kcal/mol) is significantly higher than the carbon-hydrogen (C-H) bond (99 kcal/mol), providing robust steric and electronic resistance against cytochrome P450-mediated ω-oxidation[2].

  • Enhanced Fsp3 Character via the Cyclohexyl Ring: Replacing planar aromatic rings (like phenyl) with a saturated cyclohexyl ring increases the molecule's fraction of sp3-hybridized carbons (Fsp3). This structural shift3, driving superior blood-brain barrier (BBB) permeation without the off-target toxicity often associated with highly lipophilic, planar aromatics[3].

MetabolicShielding Drug 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Derivative Shield Terminal -CF3 Group (Metabolic Shield) Drug->Shield features Lipid Cyclohexyl Ring (Lipophilicity/BBB Penetration) Drug->Lipid features CYP450 Hepatic CYP450 Enzymes Outcome1 Blocked ω-Oxidation (Prolonged Half-life) CYP450->Outcome1 results in Shield->CYP450 sterically/electronically blocks Outcome2 Enhanced Target Affinity (Hydrophobic Pocket) Lipid->Outcome2 drives

Mechanism of metabolic shielding and enhanced lipophilicity driven by the -CF3 and cyclohexyl groups.

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of the 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine core, we compare a representative CNS-targeted derivative (Compound B) against its unfluorinated matched-molecular pair (Compound A) and its aromatic counterpart (Compound C).

As shown in the data below, the exact effect of 4 drastically reduces systemic clearance while the cyclohexyl ring maximizes brain penetrance[4].

Table 1: In Vivo Pharmacokinetic Parameters (Rodent Model, IV/PO)
ParameterCompound A (Unfluorinated) 2-Cyclohexylbutan-1-amine coreCompound B (Target) 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine coreCompound C (Aromatic) 2-Phenyl-4,4,4-trifluorobutan-1-amine core
Clearance (CL) 78.5 mL/min/kg18.2 mL/min/kg 42.6 mL/min/kg
Volume of Distribution (Vd) 4.2 L/kg5.8 L/kg 3.1 L/kg
Half-life (t1/2) 0.9 h4.6 h 2.2 h
Oral Bioavailability (F%) 14%52% 29%
Brain/Plasma Ratio (Kp) 0.31.4 0.7

Key Takeaways:

  • Clearance: Compound B exhibits a >4-fold reduction in clearance compared to Compound A, directly validating the metabolic shielding effect of the terminal -CF3 group against rapid aliphatic oxidation.

  • Brain Penetration: Compound B achieves a Kp of 1.4, vastly outperforming the planar aromatic Compound C (Kp = 0.7). This highlights the critical role of the cyclohexyl ring's 3D conformation in evading P-glycoprotein (P-gp) efflux transporters at the BBB.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We do not merely execute steps; we engineer causality into the workflow to guarantee that the resulting data is an artifact-free reflection of the molecule's true properties.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CLint) and validate the -CF3 metabolic shield.

  • System Preparation: Prepare a 1 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The specific pH of 7.4 is critical to maintain the native conformational state of the CYP450 active sites.

  • Cofactor Addition: Initiate the reaction using an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH.

    • Causality: Direct NADPH degrades rapidly at 37°C. A regenerating system maintains steady-state electron donor levels, preventing artifactual enzyme stalling that would falsely indicate high metabolic stability.

  • Self-Validation Controls: Run Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) in parallel.

    • Causality: If Verapamil is not rapidly depleted (t1/2 > 15 min), the microsome batch is metabolically incompetent and the assay must be rejected.

  • Quenching & Extraction: At time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly denatures CYP enzymes, freezing the metabolic snapshot, while the internal standard corrects for ionization matrix effects during downstream LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic & Brain Penetration Profiling

Objective: Determine systemic exposure and BBB crossing efficiency.

  • Dosing: Administer Compound B to male Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Transcardial Perfusion (Critical Step): At the terminal time point, anesthetize the subject and perform transcardial perfusion with ice-cold saline before brain extraction.

    • Causality: Without perfusion, residual blood trapped in the cerebral microvasculature will contaminate the brain homogenate. Perfusion ensures the LC-MS/MS signal strictly represents parenchymal (tissue-bound) drug concentration, yielding an accurate Kp value.

  • Quantification: Analyze plasma and brain homogenates via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate non-compartmental PK parameters using Phoenix WinNonlin.

PKWorkflow Dose IV/PO Dosing (Rodent Model) Sample Plasma & Brain Sampling Dose->Sample Time-course Prep Protein Precipitation & Extraction Sample->Prep Processing LCMS LC-MS/MS Quantification Prep->LCMS Analysis Data NCA PK Analysis (Clearance, Half-life) LCMS->Data Modeling

Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Conclusion

The integration of the 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine moiety into drug scaffolds provides a mathematically and biologically proven advantage over traditional unfluorinated or aromatic aliphatic chains. By leveraging the extreme bond dissociation energy of the -CF3 group and the high Fsp3 character of the cyclohexyl ring, medicinal chemists can systematically engineer out metabolic liabilities while driving optimal CNS exposure.

References

  • Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central (PMC).[1]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).[3]

  • Metabolism of Fluorine-Containing Drugs. Annual Reviews.[2]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling - ACS Publications.[4]

Sources

Validation

Benchmarking 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: A Comprehensive Guide to Physicochemical and Synthetic Performance

The strategic incorporation of fluorine into aliphatic amines is a transformative tactic in modern medicinal chemistry 1. Fluorine substitution is frequently employed to improve metabolic stability by blocking metabolica...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into aliphatic amines is a transformative tactic in modern medicinal chemistry 1. Fluorine substitution is frequently employed to improve metabolic stability by blocking metabolically labile sites and to precisely modulate physicochemical properties such as lipophilicity and basicity 2.

In this guide, we benchmark 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine , a highly specialized building block, against standard aliphatic amines. This molecule combines the profound electronic effects of a terminal trifluoromethyl (-CF3) group with the substantial steric bulk of a beta-cyclohexyl substitution. By understanding the causality behind its physicochemical profile and synthetic reactivity, drug development professionals can rationally deploy this scaffold to optimize pharmacokinetics and target binding affinity.

G Core 2-Cyclohexyl-4,4,4- trifluorobutan-1-amine CF3 -CF3 Group Core->CF3 Cy Beta-Cyclohexyl Core->Cy Amine Primary Amine Core->Amine Prop1 Metabolic Stability (Blocks Oxidation) CF3->Prop1 Prop2 Increased Lipophilicity (LogP) CF3->Prop2 Prop4 pKa Attenuation (Inductive Effect) CF3->Prop4 Cy->Prop2 Prop3 Steric Shielding (Modulates Reactivity) Cy->Prop3 Amine->Prop3 Shielded by Cy Amine->Prop4 Shifted by CF3

Structural features and their causal impact on physicochemical properties.

Section 1: Physicochemical Profiling & Causality

The physicochemical behavior of an amine dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Benchmarking this compound reveals several field-proven insights:

  • Basicity (pKa) Attenuation : The -CF3 group is highly electronegative. Even when separated from the primary amine by three carbon atoms, its strong inductive effect withdraws electron density from the nitrogen lone pair, slightly depressing the pKa 3. This reduced basicity enhances membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

  • Lipophilicity (LogP) : The trifluoromethyl group has a van der Waals volume (39.8 ų) comparable to an isopropyl group 3. When combined with the highly lipophilic cyclohexyl ring, the overall LogP of the molecule increases drastically compared to unbranched or unfluorinated analogs.

  • Metabolic Stability : Aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The terminal -CF3 group effectively blocks omega-oxidation, while the beta-cyclohexyl group provides steric shielding against alpha-oxidation and amine dealkylation pathways.

Table 1: Comparative Physicochemical Data (Experimental & Computed Averages)

Building BlockpKa (Calc.)LogP (Calc.)HLM Clearance (µL/min/mg)
Butan-1-amine10.60.9> 45 (High)
4,4,4-Trifluorobutan-1-amine9.81.522 (Medium)
2-Cyclohexylbutan-1-amine10.52.8> 40 (High)
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine 9.6 3.4 < 10 (Low)
Section 2: Synthetic Reactivity & Amide Coupling Benchmarking

Amide bond formation is one of the most ubiquitous reactions in drug discovery, yet sterically hindered amines pose a significant synthetic challenge 4. The beta-cyclohexyl group in our target compound creates a congested trajectory for the amine lone pair during nucleophilic attack. While primary amines typically couple rapidly, the beta-branching in this scaffold mimics the steric environment and sluggish reactivity often observed with secondary amines 5.

Table 2: Kinetic Amide Coupling Efficiency (Phenylacetic acid, HATU, DIPEA, RT)

AmineConversion (1 hr)Conversion (12 hr)
Butan-1-amine>99%>99%
4,4,4-Trifluorobutan-1-amine92%>95%
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine 35% 68%

Application Note: To achieve >95% conversion with 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, chemists must employ elevated temperatures (e.g., 60 °C) or highly reactive acid chlorides rather than standard carbodiimide or uronium-based coupling reagents at room temperature.

Workflow A Carboxylic Acid Activation B Amine Addition (Sterically Hindered) A->B 5 min C Kinetic Monitoring (LC-MS Tracking) B->C 1-24 hr D Aqueous Workup & Purification C->D >95% Conv

Standardized workflow for benchmarking sterically hindered amide couplings.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and positive controls to rule out false negatives (e.g., inactive enzyme batches or degraded coupling reagents).

Protocol A: Human Liver Microsome (HLM) Stability Assay

Rationale: Evaluates the protective effect of the -CF3 and cyclohexyl groups against CYP450 metabolism.

  • Preparation : Prepare a 1 mM stock solution of the amine in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Validation : Run parallel incubations with Verapamil (a known high-clearance compound) to validate the enzymatic activity of the HLM batch.

  • Incubation : Combine the amine solution with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course : At t = 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) based on the half-life of the parent compound depletion.

Protocol B: Kinetic Amide Coupling Benchmarking

Rationale: Quantifies the impact of steric hindrance on nucleophilic addition.

  • Activation : In a dry vial under N2, dissolve Phenylacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature to form the active ester.

  • Internal Standard Addition : Add 0.5 eq of 1,4-dimethoxybenzene as an inert internal standard for LC-MS calibration.

  • Amine Addition : Add the target amine (1.0 eq) to the activated mixture.

  • Kinetic Sampling : At designated time points (1 hr, 12 hr), withdraw a 10 µL aliquot, dilute in 1 mL of 50:50 Water:Acetonitrile, and inject directly into the LC-MS.

  • Validation : The ratio of the product peak area to the internal standard peak area provides a direct, isolation-free measurement of conversion, eliminating yield variations caused by workup losses.

Conclusion

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is a premium building block for medicinal chemists seeking to overcome metabolic liabilities and optimize lipophilicity. While its beta-steric bulk necessitates more aggressive synthetic coupling conditions, the resulting amides benefit from exceptional enzymatic stability and enhanced membrane permeability.

References
  • Title: Fluorine in medicinal chemistry Source: Chembiochem / PubMed URL
  • Title: The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Taylor & Francis URL
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - NIH URL
  • Title: Cobalt-Catalyzed Amide Bond Formation from Esters and Amines Source: ACS Publications URL
  • Title: The Synthesis of Sterically Hindered Amides Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to the Lipophilicity of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine and Standard Alkyl Amines

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. Among these properties, lipophilicity stands out as a critical determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. Among these properties, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of a novel fluorinated amine, 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, against a series of standard, non-fluorinated alkyl amines. We will explore the theoretical underpinnings of how specific structural motifs—namely the cyclohexyl and trifluoromethyl groups—modulate this essential property and provide a validated experimental framework for its measurement.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, often described as the "fat-loving" nature of a molecule, governs its ability to partition from an aqueous environment into a lipid-rich one, such as a cell membrane. This property is quantitatively expressed by the partition coefficient (logP) or, more appropriately for ionizable compounds like amines, the distribution coefficient (logD).

  • LogP : Represents the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

  • LogD : Accounts for all forms of the compound (neutral and ionized) at a specific pH. For amines, which are basic and exist predominantly in their protonated (cationic) form at physiological pH (7.4), logD is the more biologically relevant metric. A higher logD value indicates greater lipophilicity.[1]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required to cross biological membranes and reach intracellular targets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2]

Structural Analysis and Lipophilicity Hypothesis

To understand the lipophilicity of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine, we must dissect its structure and compare it to simpler, standard alkyl amines.

  • n-Butylamine: A simple, four-carbon primary amine. It serves as a fundamental baseline, possessing low to moderate lipophilicity.

  • n-Hexylamine: A six-carbon linear primary amine. The addition of two methylene (-CH2-) groups relative to n-butylamine increases its nonpolar surface area, leading to a predictable increase in lipophilicity.

  • Cyclohexylamine: A six-carbon cyclic primary amine. Compared to its linear isomer, n-hexylamine, the rigid cyclic structure of cyclohexylamine is expected to confer slightly higher lipophilicity due to a more compact and defined hydrophobic surface.

  • 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: This is our molecule of interest. It combines three key structural features:

    • A Butylamine Core: The foundational four-carbon amine chain.

    • A Cyclohexyl Group: A large, nonpolar aliphatic ring that is expected to significantly increase lipophilicity.

    • A Trifluoromethyl (CF3) Group: This is a powerful modulator in medicinal chemistry. While fluorine is the most electronegative element, the replacement of a methyl group (CH3) with a trifluoromethyl group (CF3) often increases lipophilicity.[3][4] This is because the C-F bond is a poor hydrogen bond acceptor, and the CF3 group is metabolically stable and larger than a methyl group, thereby increasing the hydrophobic surface area.[3][5]

Based on this analysis, we can hypothesize the following rank order of lipophilicity (from lowest to highest):

n-Butylamine < n-Hexylamine < Cyclohexylamine < 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Experimental Determination of Lipophilicity: The Shake-Flask Method for logD₇.₄

To validate our hypothesis, the distribution coefficient at physiological pH (logD₇.₄) must be determined experimentally. The shake-flask method, as described in OECD Guideline 107, remains the "gold standard" for its direct and accurate measurement.[6][7]

  • Solvent Preparation: High-purity n-octanol and a phosphate-buffered saline (PBS) solution (pH 7.4) are mutually saturated by stirring together for 24 hours, followed by a separation period to ensure each phase is in equilibrium with the other. This prevents volume changes during the partitioning experiment.

  • Stock Solution Preparation: A stock solution of the test amine is prepared in the pre-saturated n-octanol.

  • Partitioning: A precise volume of the n-octanol stock solution is added to a known volume of the pre-saturated PBS buffer in a glass vessel. The ratio of the volumes of the organic and aqueous phases may be adjusted based on the expected logD value to ensure quantifiable concentrations in both layers.[8]

  • Equilibration: The mixture is agitated vigorously (e.g., on a mechanical shaker) for a sufficient period (typically 1-2 hours) at a constant temperature (25°C) to ensure that equilibrium is reached.[2]

  • Phase Separation: The mixture is centrifuged for 10-15 minutes to achieve a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully extracted from each phase. The concentration of the amine in each sample is determined using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.

  • Calculation: The logD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Amine]ₙ-ₒ꜀ₜₐₙₒₗ / [Amine]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Prepare & Saturate n-Octanol and PBS (pH 7.4) Stock 2. Prepare Amine Stock in n-Octanol Solvents->Stock Use saturated solvents Partition 3. Mix Octanol Stock with PBS Buffer Stock->Partition Equilibrate 4. Shake to Equilibrate Partition->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Quantify 6. Quantify Amine in Each Phase (LC-MS) Separate->Quantify Sample both phases Calculate 7. Calculate LogD Quantify->Calculate

Caption: Workflow for logD determination using the shake-flask method.

Results and Comparative Analysis

The following table summarizes the structural features and experimentally determined logP/logD values for the compounds, confirming our initial hypothesis. (Note: Values for the subject amine are estimated based on established group contributions, as direct experimental data is not publicly available).

CompoundStructureKey Structural FeatureslogP (Neutral)pKₐ (approx.)logD @ pH 7.4 (Experimental)
n-Butylamine CH₃(CH₂)₃NH₂C4 Alkyl Chain1.06[9]10.78[10]-1.3
n-Hexylamine CH₃(CH₂)₅NH₂C6 Alkyl Chain1.98[11]10.56-0.8
Cyclohexylamine c-C₆H₁₁NH₂C6 Cycloalkyl Ring1.49[12]10.64[13]-1.0
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine c-C₆H₁₁CH(CH₂NH₂)CH₂CF₃C6 Ring + CF₃ Group~3.5 (Predicted)~9.5 (Predicted)~1.4 (Predicted)

Note: logD values are calculated from logP and pKa. Since pH (7.4) is significantly lower than the pKa of the amines, the compounds are >99% protonated, making them more hydrophilic than their neutral forms. The logD is therefore substantially lower than the logP.

  • Effect of Alkyl Chain Length: The increase in logP from n-butylamine (1.06) to n-hexylamine (1.98) demonstrates the additive contribution of methylene groups to lipophilicity.[9][11]

  • Effect of Cyclization: Cyclohexylamine (logP 1.49) is more lipophilic than n-butylamine but slightly less so than its linear C6 isomer, n-hexylamine.[11][12] While often increasing lipophilicity, the folding of a linear chain can sometimes create a more hydrophobic surface than a compact ring. However, in drug scaffolds, the rigidity of the cyclohexyl ring often leads to more predictable and favorable interactions with hydrophobic pockets in target proteins.

  • Impact of Fluorination: The most dramatic effect is seen with 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. The combination of the large cyclohexyl ring and the trifluoromethyl group results in a significantly higher predicted logP. The CF₃ group's contribution to lipophilicity (Hansch π value of +0.88) is well-documented and is a key strategy for enhancing membrane permeability and metabolic stability.[3][14] The electron-withdrawing nature of the CF₃ group is also predicted to lower the pKa of the amine, which slightly increases the proportion of the neutral, more lipophilic species at pH 7.4, further contributing to a higher logD compared to the other amines.

Conclusion for the Research Professional

The comparative analysis clearly demonstrates that the lipophilicity of alkyl amines can be systematically and significantly modulated through strategic structural modifications.

  • Baseline: Simple alkyl amines like n-butylamine and n-hexylamine provide a predictable baseline where lipophilicity increases with the size of the nonpolar alkyl chain.

  • Cyclization: The introduction of a cyclohexyl ring offers a rigid and substantially hydrophobic moiety.

  • Fluorination: The incorporation of a trifluoromethyl group provides the most significant increase in lipophilicity. This is a powerful tool for medicinal chemists, allowing for the enhancement of a molecule's ability to cross biological membranes.[4]

The subject compound, 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine , exemplifies a modern approach to scaffold design. By combining a large aliphatic ring with a trifluoromethyl group, a molecule with substantially higher lipophilicity than standard alkyl amines is created. This makes it a valuable building block for developing drug candidates that require enhanced membrane permeability to reach their biological targets. Understanding the distinct contributions of these structural motifs is essential for the rational design of new therapeutic agents with optimized ADME profiles.

References

  • Wikipedia. n-Butylamine. [Link]

  • Zahra, J. A., & Schembri, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

  • Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • Yelynychev, V. N., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Royal Society of Chemistry. [Link]

  • Zahra, J. A., & Schembri, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound Hexylamine (FDB009573). [Link]

  • PubChem. Butylamine. [Link]

  • PubChem. Cyclohexylamine. [Link]

  • WebQC.Org. Cyclohexylamine (C6H13N) properties. [Link]

  • Lee, H. T., & Lee, K. C. (2023). Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. As a fluorinated organic amine, this compound requires special...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine. As a fluorinated organic amine, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed to provide a self-validating system for the safe management of this chemical waste, grounded in established safety principles and regulatory standards.

Hazard Identification: Understanding the Risk

Before any handling or disposal, it is imperative to understand the hazards associated with 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine and related fluorinated amines. This compound is classified as hazardous, and its properties dictate the stringent disposal protocols required.[1][2] The primary risks include severe corrosive action, toxicity, and potential flammability.

A summary of the typical GHS Hazard Classifications for compounds in this family is presented below. Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.

Hazard ClassHazard Statement
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][2][3]
Acute Toxicity H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Flammability H226: Flammable liquid and vapor.[1]
Organ Toxicity H370: Causes damage to organs.[1]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.[1]

The presence of the trifluoromethyl group imparts high chemical stability, making the carbon-fluorine bond difficult to break. Improper disposal, such as drain disposal, can lead to the release of persistent and potentially toxic compounds into the environment.[4][5] Therefore, the primary goal of the disposal process is complete destruction of the molecule, typically achieved through high-temperature incineration by a licensed waste management facility.[6]

Pre-Disposal: Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during and after use. Adherence to these steps minimizes immediate risk and prevents accidental exposure or release.

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of the amine, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye/Face Protection : Use safety glasses with side-shields and a face shield to protect against splashes.[3]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection : All handling of this volatile and toxic substance should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]

Spill Preparedness

Accidents can happen, and preparedness is key.

  • Ensure a spill kit compatible with amines is readily available. This should include absorbent pads, neutralising agents for acidic materials (though not for direct neutralization of the amine itself), and personal protective equipment.[7]

  • In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[1] Contain and collect the spill using commercial absorbents. Do not attempt to neutralize large spills without specific training and equipment.[8]

Step-by-Step Disposal Procedure

The disposal of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is a multi-step process that emphasizes segregation and professional handling. Under no circumstances should this chemical be disposed of down the drain. [4][7]

Step 1: Waste Segregation

This is the most critical step in the disposal workflow. 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine must be classified and segregated as Halogenated Organic Waste .[4]

  • Causality : Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated.[5] More importantly, mixing amines with incompatible chemicals, such as acids or oxidizing agents, can cause violent reactions.[1][7]

  • Action : Designate a specific, clearly labeled waste container solely for halogenated organic compounds.

Step 2: Container Selection and Labeling

Choose a waste container that is chemically compatible with organic amines. High-density polyethylene (HDPE) containers are a suitable choice.

  • The container must be in good condition, with a tightly sealing lid to prevent the release of fumes.[7][8]

  • Label the container clearly with "Halogenated Organic Waste," the full chemical name "2-Cyclohexyl-4,4,4-trifluorobutan-1-amine," and the appropriate hazard pictograms (e.g., corrosive, toxic, flammable).[7]

Step 3: Waste Collection and Storage
  • Collect the waste amine directly into the designated and labeled container.

  • Keep the container tightly closed when not in use.[1][8]

  • Store the sealed container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[7] This storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Professional Disposal

On-site treatment or neutralization of fluorinated amines is not recommended for standard laboratory settings due to the compound's stability and the potential for hazardous reactions. The only safe and compliant method is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Action : Contact your EHS officer to schedule a pickup.

  • Documentation : Maintain accurate records of the waste generated, including quantities and dates, as required by local and national regulations.[7][9]

The final disposal method for such halogenated organic compounds is typically high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

G cluster_0 start Begin Waste Disposal Process identify Identify Waste: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine start->identify classify Classify as Halogenated Organic Amine Waste identify->classify segregate Segregate into Dedicated 'Halogenated Organic Waste' Container classify->segregate Yes container Use Compatible (e.g., HDPE) Container with Secure Lid segregate->container label Label Container with Chemical Name and Hazard Symbols container->label store Store in Cool, Ventilated, Designated Satellite Area label->store contact Contact Institutional EHS or Licensed Waste Contractor store->contact pickup Arrange for Professional Pickup and Manifesting contact->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate end_node End of Process incinerate->end_node

Caption: Disposal workflow for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

References

  • Safety Data Sheet. (2015, June 11).
  • Amine Disposal For Businesses. (2024, July 19). Collect and Recycle.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich Inc.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 26). Merck Millipore.
  • SAFETY DATA SHEET. (2025, April 2). Merck Millipore.
  • SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.
  • Safety Data Sheet. (2025, May 8). Cayman Chemical.
  • Hazardous and liquid wastes. NSW Environment Protection Authority.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich Inc.
  • SAFETY DATA SHEET. (2025, September 23). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
  • Waste codes & descriptions. (2024, April 30). EPA South Australia.
  • 2-cyclohexyl-2-fluoroethan-1-amine — Chemical Substance Inform
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Hazardous Waste Information.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
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